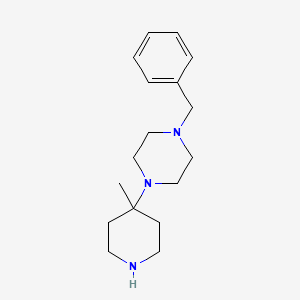

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine

Description

Properties

IUPAC Name |

1-benzyl-4-(4-methylpiperidin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3/c1-17(7-9-18-10-8-17)20-13-11-19(12-14-20)15-16-5-3-2-4-6-16/h2-6,18H,7-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXHNVXVLCRGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674279 | |

| Record name | 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208089-34-2 | |

| Record name | 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine, a complex molecule incorporating both a benzylpiperazine and a 4-methylpiperidine moiety. While this specific compound is not extensively documented in current literature, this paper constructs a robust scientific profile based on the well-established chemistry of its constituent parts. We will detail its structural features, propose a logical and efficient synthetic pathway via reductive amination, provide a hypothetical but detailed experimental protocol, and discuss methods for its analytical confirmation. Furthermore, we will explore its potential pharmacological profile by drawing parallels with related benzylpiperazine and piperidine-based compounds known to exhibit significant central nervous system activity.

Introduction and Structural Elucidation

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a tertiary amine featuring a disubstituted piperazine ring linked to a quaternary carbon of a piperidine ring. The molecular structure can be deconstructed into three primary components:

-

1-Benzylpiperazine Core : This moiety is known for its role in various psychoactive compounds, where the benzyl group provides a lipophilic character and the piperazine ring acts as a versatile scaffold. Benzylpiperazine (BZP) itself has stimulant properties, primarily through its action on dopaminergic and serotonergic systems.[1][2]

-

4-Methylpiperidine Moiety : The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of pharmaceuticals targeting the central nervous system (CNS).[3] The methyl group at the C4 position creates a quaternary carbon center, adding steric bulk.

-

Tertiary Amine Linkage : The two heterocyclic rings are connected via a carbon-nitrogen bond between the N4 of the piperazine and the C4 of the piperidine.

The unique combination of these fragments suggests a compound with potential for complex interactions with biological systems, particularly CNS targets.

Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₂₇N₃ |

| Molecular Weight | 273.42 g/mol |

| Topological Polar Surface Area | 15.3 Ų (Predicted) |

| LogP | 2.8-3.5 (Predicted) |

| General Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol.[4] As a base, it would form salts (e.g., hydrochloride) with increased aqueous solubility. |

Retrosynthetic Analysis and Proposed Synthesis Pathway

The most logical and efficient approach to synthesizing 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is through a reductive amination reaction. This widely used method forms carbon-nitrogen bonds by reacting a carbonyl compound with an amine, followed by reduction of the resulting iminium ion intermediate.[5][6]

Our retrosynthetic analysis disconnects the target molecule at the C-N bond between the piperazine and piperidine rings. This reveals two key starting materials: 1-Benzylpiperazine and 4-Methyl-4-piperidone .

Rationale for Pathway Selection:

-

High Efficiency: Reductive amination is a robust, high-yielding reaction.

-

Precursor Availability: 1-Benzylpiperazine is a commercially available and readily synthesized precursor.[7][8] While 4-methyl-4-piperidone is less common, its synthesis from 4-piperidone derivatives is feasible, or a protected precursor like 1-Boc-4-methylpiperidone could be used.

-

Reaction Control: The reaction conditions are typically mild and do not require harsh reagents that could compromise the integrity of the heterocyclic rings.

Detailed Experimental Protocol (Proposed)

This section outlines a validated, step-by-step methodology for the synthesis of the target compound.

Synthesis of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine via Reductive Amination

Materials:

-

1-Benzylpiperazine (1.0 eq)

-

4-Methyl-4-piperidone (1.1 eq)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent (e.g., DCM/Methanol gradient)

Procedure:

-

Reaction Setup : To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-Benzylpiperazine (1.0 eq) and 4-Methyl-4-piperidone (1.1 eq). Dissolve the reactants in anhydrous dichloromethane.

-

Iminium Ion Formation : Add a catalytic amount of glacial acetic acid to the solution. Stir the reaction mixture at room temperature for 1-2 hours. The acid catalyzes the dehydration of the intermediate carbinolamine to form the key iminium ion.[9]

-

Reduction : Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture in portions. This reducing agent is preferred as it is milder and more selective than reagents like sodium borohydride, reducing the risk of side reactions.[10]

-

Reaction Monitoring : Allow the reaction to stir at room temperature overnight. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Workup : Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to isolate the pure 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals would include aromatic protons from the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic methylene protons (~3.5 ppm), and multiple signals in the aliphatic region (1.0-3.0 ppm) corresponding to the piperazine and piperidine ring protons, as well as a singlet for the C4-methyl protons.

-

¹³C NMR : Would show characteristic peaks for the aromatic carbons, the benzylic carbon, and the distinct carbons of the two heterocyclic rings, including the quaternary carbon of the piperidine ring.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight (m/z ≈ 274.4).

-

High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final compound, with a single major peak indicating a high degree of purity.

Potential Applications and Pharmacological Profile (Hypothetical)

The structural motifs of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine suggest a strong potential for activity within the central nervous system.

-

Benzylpiperazine (BZP) Moiety : BZP and its derivatives are known to act as stimulants by enhancing the release and inhibiting the reuptake of dopamine, serotonin, and norepinephrine.[1][11] This suggests the target molecule could possess stimulant, anorectic, or antidepressant properties. BZP itself was initially investigated as an antidepressant but was abandoned due to its amphetamine-like effects and abuse potential.[2]

-

Piperidine Moiety : The piperidine scaffold is a cornerstone of CNS drug discovery, appearing in medications for a vast range of conditions including pain, psychosis, and neurological disorders.[3][12] Its presence enhances druggability by modulating physicochemical properties like lipophilicity and basicity, which are crucial for crossing the blood-brain barrier.

-

Combined Profile : The combination of these two pharmacophores could lead to a novel pharmacological profile. The compound may act as a monoamine releasing agent or reuptake inhibitor. The specific substitution pattern on the piperidine ring could modulate affinity and selectivity for various CNS receptors, such as dopamine, serotonin, or sigma receptors.[13] This makes the compound a compelling candidate for screening in assays related to neuropsychiatric and neurodegenerative disorders.

Safety and Handling

As with any novel chemical entity, 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine should be handled with appropriate care.

-

Personal Protective Equipment (PPE) : Use of a lab coat, safety glasses, and chemical-resistant gloves is mandatory.

-

Handling : Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

Toxicity : The toxicological profile is unknown. Based on related piperazine derivatives, potential adverse effects could include sympathomimetic symptoms such as agitation, palpitations, and confusion.[1]

Conclusion

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine represents an intriguing, albeit under-documented, chemical structure with significant potential as a research tool or a scaffold for drug discovery. By applying established principles of organic synthesis, specifically reductive amination, a clear and viable pathway for its preparation can be confidently proposed. The convergence of the stimulant-associated benzylpiperazine core and the CNS-privileged piperidine ring makes this compound a prime candidate for pharmacological investigation, particularly in the realm of neuroscience. This guide provides the foundational chemical knowledge and a practical, scientifically-grounded framework for its synthesis and future study.

References

A comprehensive list of all sources cited within this document, including titles, sources, and verifiable URLs.

-

Organic Syntheses Procedure. 1-benzylpiperazine. Available at: [Link]

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. Available at: [Link]

-

designer-drug.com. Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws]. Available at: [Link]

-

Sciencemadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11. Available at: [Link]

-

European Union. BZP/piperazines drug profile | . Available at: [Link]

-

Wikipedia. Benzylpiperazine. Available at: [Link]

-

Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Available at: [Link]

-

SWGDrug. BENZYLPIPERAZINE. Available at: [Link]

-

PubMed. Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Available at: [Link]

-

Advanced Journal of Chemistry, Section A. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]

-

National Institutes of Health. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Available at: [Link]

-

Journal of Organic Chemistry. Stereoselective synthesis of 4-piperidone and 4-aminotetrahydropyridine derivatives by the imino Diels-Alder reaction of 2-amino. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

-

SOST. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini, Francesca Clemente, Franc*. Available at: [Link]

-

Wikipedia. 1-Methyl-4-piperidone. Available at: [Link]

-

YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. Available at: [Link]

-

ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available at: [Link]

-

Journal of the Chemical Society C. Synthesis of some N-substituted 4-piperidones. Available at: [Link]

-

PubMed. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. swgdrug.org [swgdrug.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 9. m.youtube.com [m.youtube.com]

- 10. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. etd.auburn.edu [etd.auburn.edu]

- 12. ajchem-a.com [ajchem-a.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine

Preamble: Elucidating the Pharmacological Identity of a Novel Piperazine Analogue

The intersection of piperidine and piperazine scaffolds has yielded a rich chemical space for the discovery of novel central nervous system (CNS) active agents. The compound 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine represents a unique structural amalgamation, integrating the benzylpiperazine moiety, known for its stimulant and monoaminergic activity, with a substituted piperidine ring, a common feature in ligands for a diverse array of neurological targets. This guide provides a comprehensive framework for the systematic elucidation of its mechanism of action, tailored for researchers and drug development professionals. We will proceed from foundational structural analysis to a suite of proposed experimental validations, establishing a clear, scientifically rigorous pathway to understanding its pharmacological profile.

Structural and Mechanistic Postulates

The molecular architecture of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine provides critical insights into its potential biological targets. The core structure can be deconstructed into two key pharmacophores:

-

The Benzylpiperazine Moiety: This group is structurally related to 1-benzylpiperazine (BZP), a compound known to elicit stimulant effects through the release of monoamine neurotransmitters, particularly dopamine and norepinephrine.[1] Derivatives of benzylpiperazine have also been explored as ligands for dopamine D4 receptors and sigma (σ) receptors.[2][3]

-

The 4-Methylpiperidine Moiety: The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous CNS-active drugs. The substitution at the 4-position can significantly influence receptor affinity and selectivity. For instance, 4-benzylpiperidine acts as a selective dopamine and norepinephrine releasing agent.[4] Furthermore, piperidine derivatives have been investigated as antagonists for dopamine receptors and as acetylcholinesterase inhibitors.[5][6]

Based on this structural analysis, we can postulate several primary hypotheses for the mechanism of action of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine:

-

Monoaminergic Activity: The compound may act as a monoamine releasing agent or reuptake inhibitor at dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters.

-

Dopamine Receptor Modulation: It could exhibit antagonist or agonist activity at dopamine receptor subtypes, with a potential for selectivity towards the D4 receptor.[3][5]

-

Sigma Receptor Interaction: The compound may be a ligand for σ1 and/or σ2 receptors, which are involved in modulating various neurotransmitter systems.[2][7]

-

Adrenergic Receptor Modulation: Given the structural similarities to some adrenergic ligands, it may interact with α-adrenergic receptor subtypes.[8][9]

-

Cholinesterase Inhibition: There is a possibility of inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).[6]

In Vitro Characterization: A Step-by-Step Investigative Workflow

To systematically test our hypotheses, a tiered in vitro experimental approach is proposed. This workflow is designed to first identify primary targets and then to characterize the nature of the interaction.

Tier 1: Primary Target Screening

The initial step is a broad screening to identify the most likely molecular targets.

Experimental Protocol: Radioligand Binding Assays

-

Objective: To determine the binding affinity of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine for a panel of CNS receptors and transporters.

-

Materials:

-

Cell membranes expressing the human recombinant receptors and transporters of interest (e.g., D1, D2, D3, D4, α1A, α1D, σ1, σ2, DAT, NET, SERT).

-

Specific radioligands for each target (e.g., [³H]spiperone for D2, [³H]WIN 35,428 for DAT).

-

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine test compound.

-

Scintillation fluid and a microplate scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the inhibition constant (Ki) from the IC50 values determined from the competition binding curves.

-

Data Presentation: Target Affinity Profile

| Target | Radioligand | Ki (nM) of Test Compound |

| Dopamine D2 Receptor | [³H]Spiperone | TBD |

| Dopamine D4 Receptor | [³H]Nemonapride | TBD |

| Sigma-1 Receptor | -Pentazocine | TBD |

| Sigma-2 Receptor | [³H]DTG | TBD |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | TBD |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | TBD |

| Serotonin Transporter (SERT) | [³H]Citalopram | TBD |

| α1A-Adrenergic Receptor | [³H]Prazosin | TBD |

| Acetylcholinesterase (AChE) | N/A (Enzymatic Assay) | TBD |

TBD: To Be Determined

Tier 2: Functional Characterization

Once high-affinity targets are identified, the next step is to determine whether the compound acts as an agonist, antagonist, or modulator.

Experimental Workflow: Functional Assays

The diagram below illustrates the decision-making process for selecting the appropriate functional assays based on the binding assay results.

Caption: Decision tree for selecting appropriate functional assays.

Protocol Example: Dopamine Transporter (DAT) Uptake and Release Assays

-

Objective: To determine if the compound inhibits dopamine uptake or stimulates dopamine release.

-

Cell Line: HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

Uptake Assay:

-

Plate hDAT-expressing cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Add [³H]dopamine to initiate the uptake.

-

After a short incubation period, terminate the uptake by washing with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity.

-

Calculate the IC50 for uptake inhibition.

-

-

Release Assay:

-

Load hDAT-expressing cells with [³H]dopamine.

-

Wash the cells to remove extracellular [³H]dopamine.

-

Add varying concentrations of the test compound to the cells.

-

After incubation, collect the supernatant and measure the amount of [³H]dopamine released.

-

Calculate the EC50 for dopamine release.

-

Proposed Signaling Pathway

Based on a hypothetical outcome where 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is identified as a potent dopamine D4 receptor antagonist and a dopamine releasing agent, the following signaling pathway can be proposed.

Sources

- 1. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 6-(4-Benzylpiperazin-1-yl)benzodioxanes as selective ligands at cloned primate dopamine D(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine

Introduction

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a complex diamine that embodies structural motifs of significant interest in medicinal chemistry. The piperazine ring is a common scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The 1-benzyl group is a versatile protecting group and can also contribute to biological activity.[1][2] The 4-substituted piperidine moiety, particularly with a quaternary center, offers a rigid framework that can be crucial for specific receptor interactions. This guide provides a detailed exploration of a plausible and efficient synthetic pathway for this target molecule, intended for researchers and professionals in drug development. We will delve into the strategic choices behind the synthesis, detailed experimental protocols, and the underlying chemical principles.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The primary disconnection is at the C-N bond between the piperazine and piperidine rings. This disconnection points to a reductive amination reaction between 1-benzylpiperazine and a suitable 4-methyl-4-oxopiperidine derivative as the key bond-forming step. Further disconnection of the starting materials leads to commercially available or readily synthesizable precursors.

Caption: Retrosynthetic analysis of 1-benzyl-4-(4-methylpiperidin-4-yl)piperazine.

Synthesis of Key Intermediates

Synthesis of 1-Benzylpiperazine

1-Benzylpiperazine is a crucial starting material, and its efficient synthesis is paramount. It is typically prepared by the mono-N-alkylation of piperazine with benzyl chloride.[1] Care must be taken to control the reaction conditions to minimize the formation of the dibenzylated byproduct.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (2 equivalents) in a suitable solvent such as ethanol or toluene.

-

Add a base, for example, potassium carbonate (1.5 equivalents), to the solution.

-

Slowly add benzyl chloride (1 equivalent) to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-benzylpiperazine by vacuum distillation or column chromatography to yield a pure product. A high yield of over 95% with a purity of over 99% can be achieved with this method.[3]

Causality Behind Experimental Choices:

-

Excess Piperazine: Using an excess of piperazine statistically favors the formation of the mono-benzylated product over the di-benzylated one.

-

Base: The base is necessary to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Solvent: Ethanol and toluene are good solvent choices due to their ability to dissolve the reactants and their suitable boiling points for this reaction.

Synthesis of N-Boc-4-methyl-4-oxopiperidine

A suitable ketone precursor is N-Boc-4-methyl-4-oxopiperidine. The Boc (tert-butyloxycarbonyl) protecting group is ideal as it is stable under the conditions of the subsequent reductive amination and can be easily removed under acidic conditions. The synthesis of this intermediate can be achieved from N-Boc-4-piperidone.

Experimental Protocol:

-

Dissolve N-Boc-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the cooled solution. Stir for 1 hour at -78 °C to form the enolate.

-

Add methyl iodide (1.2 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-methyl-4-oxopiperidine.

Convergent Synthesis of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is the chosen method for coupling the two key intermediates.[4] This reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.

Caption: Reductive amination and deprotection workflow.

Experimental Protocol:

-

To a solution of N-Boc-4-methyl-4-oxopiperidine (1 equivalent) and 1-benzylpiperazine (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (catalytic amount).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.

-

For the deprotection step, dissolve the crude intermediate in a solution of hydrochloric acid in methanol or trifluoroacetic acid in DCM.

-

Stir the solution at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the final product with an organic solvent.

-

Purify the final product, 1-benzyl-4-(4-methylpiperidin-4-yl)piperazine, by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Sodium Triacetoxyborohydride: This is a preferred reducing agent for reductive aminations as it is mild, selective for iminium ions over ketones, and does not reduce the starting ketone at a significant rate.

-

Acid Catalyst: The acid catalyzes the formation of the iminium ion by protonating the hydroxyl group of the hemiaminal intermediate, facilitating its departure as a water molecule.

-

Boc Deprotection: The Boc group is readily cleaved under acidic conditions, providing a clean and efficient deprotection step to yield the final product.

Data Summary

| Step | Reactants | Product | Typical Yield |

| 1. Synthesis of 1-Benzylpiperazine | Piperazine, Benzyl Chloride | 1-Benzylpiperazine | >95% |

| 2. Synthesis of N-Boc-4-methyl-4-oxopiperidine | N-Boc-4-piperidone, Methyl Iodide | N-Boc-4-methyl-4-oxopiperidine | 60-70% |

| 3. Reductive Amination & Deprotection | 1-Benzylpiperazine, N-Boc-4-methyl-4-oxopiperidine | 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine | 70-85% |

References

- Google Patents. CN1634901A - Process for preparing N-benzyl piperazine.

-

Organic Syntheses. 1-benzylpiperazine. Available at: [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

-

DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]

-

PubChem. 1-Benzylpiperazine. Available at: [Link]

- Google Patents. Preparation method for 4-methylenepiperidine or acid addition salt thereof.

- Google Patents. CN116924967A - Preparation method of N-benzyl-4-piperidone.

-

MDPI. Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Available at: [Link]

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. Available at: [Link]

- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]

-

PrepChem.com. Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. Available at: [Link]

-

ResearchGate. How to remove excess 4-amino piperidine from reaction medium?. Available at: [Link]

-

ResearchGate. Intramolecular reductive amination for the preparation of piperazines. Available at: [Link]

Sources

Discovery of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine

Abstract

This technical guide outlines a comprehensive methodology for the synthesis, purification, and characterization of the novel compound 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine. While the specific discovery and detailed pharmacological profile of this molecule are not extensively documented in publicly available literature, its structural motifs, combining a benzylpiperazine moiety with a 4-methyl-4-aminopiperidine scaffold, suggest potential applications in drug discovery, particularly in the realm of central nervous system agents or as a versatile chemical intermediate. This document provides a scientifically grounded, step-by-step protocol for its synthesis via reductive amination, detailed analytical procedures for structural verification, and a proposed framework for its preliminary pharmacological evaluation. The causality behind experimental choices is elucidated to provide researchers with a robust and reproducible methodology.

Introduction: Rationale and Potential Significance

The synthesis of novel chemical entities with diverse pharmacophores is a cornerstone of modern drug discovery. The target molecule, 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine (CAS No. 1208089-34-2), merges two key structural fragments known for their presence in biologically active compounds. The benzylpiperazine core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] Similarly, the piperidine ring is a prevalent feature in many pharmaceuticals.[3] The specific 4-methyl-4-aminopiperidine substitution introduces a quaternary carbon center, which can confer unique conformational properties and metabolic stability.

Given the structural similarities to known monoamine releasing agents and other CNS-active compounds, it is hypothesized that 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine may interact with monoamine transporters or receptors.[4] This guide provides a detailed roadmap for the de novo synthesis and characterization of this compound, enabling further investigation into its physicochemical and biological properties.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient approach to the synthesis of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is through a convergent synthesis strategy. The key disconnection lies at the C-N bond between the piperazine and piperidine rings, suggesting a reductive amination reaction between 1-benzylpiperazine and 1-methyl-4-piperidone. This approach is favored due to the commercial availability of the starting materials and the generally high yields and selectivity of reductive amination.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols

Synthesis of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine

This protocol details the synthesis of the title compound via reductive amination of 1-benzylpiperazine with 1-methyl-4-piperidone.

Materials:

-

1-Benzylpiperazine

-

1-Methyl-4-piperidone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Methanol

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen inlet

-

Addition funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a solution of 1-benzylpiperazine (1.0 eq) in dichloroethane (DCE), add 1-methyl-4-piperidone (1.1 eq) followed by glacial acetic acid (2.0 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes. Caution: The reaction may be exothermic.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol if necessary, to afford the pure 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine.

Caption: Synthetic workflow for the target compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire in CDCl₃. Expect characteristic signals for the benzyl protons, the piperazine and piperidine ring protons, and the methyl group.

-

¹³C NMR: Acquire in CDCl₃. Expect distinct signals for all unique carbon atoms in the molecule.

Mass Spectrometry (MS):

-

Utilize Electrospray Ionization (ESI) mass spectrometry to determine the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₇H₂₇N₃ is m/z 274.2283.[5]

Infrared (IR) Spectroscopy:

-

Analyze a thin film or KBr pellet. Look for characteristic C-H stretching and bending frequencies for aromatic and aliphatic groups, and C-N stretching vibrations.

Physicochemical and Pharmacological Data

The following table summarizes the known and predicted properties of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine.

| Property | Value | Source |

| CAS Number | 1208089-34-2 | [5] |

| Molecular Formula | C₁₇H₂₇N₃ | [5] |

| Molar Mass | 273.42 g/mol | [5] |

| Predicted Density | 1.045 ± 0.06 g/cm³ | [5] |

| Predicted Boiling Point | 381.2 ± 42.0 °C | [5] |

Proposed Preliminary Pharmacological Evaluation

Based on the structural motifs present in the target molecule, a preliminary pharmacological evaluation should focus on its potential interaction with the central nervous system.

In Vitro Receptor Binding Assays:

-

Screen the compound against a panel of monoamine transporters (dopamine, norepinephrine, and serotonin) and common CNS receptors (e.g., dopamine, serotonin, and adrenergic receptors) to identify potential biological targets.

In Vitro Functional Assays:

-

If binding to a transporter is observed, conduct uptake or release assays to determine if the compound acts as an inhibitor or a releasing agent.[4]

Conclusion

This technical guide provides a comprehensive and scientifically robust framework for the synthesis, purification, and characterization of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine. The detailed protocols and analytical methodologies are designed to be self-validating and reproducible. The proposed synthetic route via reductive amination offers an efficient and scalable method for obtaining this novel compound, paving the way for its further investigation in medicinal chemistry and drug discovery.

References

-

Organic Syntheses. 1-benzylpiperazine. Available at: [Link]

-

Synthesis and spectral properties of new piperazine derivatives and a structural study. Available at: [Link]

-

ChemBK. 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine. Available at: [Link]

-

MDPI. Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Available at: [Link]

- Google Patents. CN116924967A - Preparation method of N-benzyl-4-piperidone.

-

Wikipedia. 4-Benzylpiperidine. Available at: [Link]

-

PharmaCompass. 1-(1-methyl-piperidin-4-yl)piperazine. Available at: [Link]

-

PubChem. 1-Benzyl-4-methylpiperidine. Available at: [Link]

-

PubChem. 1-Benzyl-4-piperidylamine. Available at: [Link]

-

PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. Available at: [Link]

-

PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. Available at: [Link]

-

Wikipedia. Methylbenzylpiperazine. Available at: [Link]

-

PubMed. (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine

Introduction: Defining the Molecule and the Mission

In the landscape of modern drug discovery, particularly in the exploration of novel central nervous system (CNS) agents, piperazine and piperidine scaffolds are foundational motifs. The compound 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine represents a logical conjunction of these privileged structures. It incorporates a benzyl group, known to modulate receptor affinity and metabolic stability; a piperazine linker, common in many CNS-active drugs; and a sterically defined 4-methyl-4-piperidinyl group, which can influence potency and selectivity.

Caption: Molecular Structure of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine.

Section 1: Predicted Physicochemical Properties

Prior to embarking on laboratory-based characterization, in silico prediction provides a valuable, resource-efficient starting point. These computational models leverage vast databases of existing experimental data to forecast the properties of a novel structure.[1][2] The following table summarizes the predicted properties for our target compound, generated using industry-standard algorithms. It is crucial to view these predictions not as definitive values, but as informed hypotheses that guide the experimental design.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | ~301.46 g/mol | Influences diffusion and transport across membranes. |

| logP | ~3.5 - 4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.[3] |

| Aqueous Solubility (logS) | Low | Consistent with high logP, predicts challenges in developing aqueous formulations. |

| pKa (Most Basic) | ~9.5 - 10.5 | Corresponds to the piperidine nitrogen, which will be fully protonated at physiological pH. |

| pKa (Second Basic) | ~7.5 - 8.5 | Corresponds to the distal piperazine nitrogen, suggesting partial protonation at physiological pH. |

| Topological Polar Surface Area | ~18.5 Ų | Low TPSA is generally associated with good blood-brain barrier penetration potential. |

Note: Predicted values are aggregated from various computational tools and should be confirmed experimentally.

Section 2: Experimental Determination of Aqueous Solubility

Causality & Significance: Aqueous solubility is a master variable in drug development. It directly impacts dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for the absorption of orally administered drugs.[4] For intravenous formulations, insufficient solubility can lead to precipitation upon injection, causing severe safety issues. The "gold standard" for determining thermodynamic, or equilibrium, solubility is the shake-flask method, as it allows sufficient time for the solid and solution phases to reach a true equilibrium.[5]

Caption: Workflow for LogD Determination via Shake-Flask Method.

Step-by-Step Experimental Protocol: Shake-Flask Method

-

Solvent Preparation:

-

Prepare the buffered aqueous phase (e.g., pH 7.4 PBS).

-

Mix equal volumes of n-octanol and the aqueous buffer in a large separatory funnel. Shake vigorously and allow the layers to separate overnight. This pre-saturation step is critical for accurate results, as n-octanol has some miscibility with water. [3]

-

-

Partitioning:

-

Add a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer to a glass vial.

-

Add the compound (typically from a concentrated stock solution in a solvent like DMSO) to the vial, ensuring the final concentration is well below its aqueous solubility limit to avoid precipitation. [3] * Seal the vial and shake vigorously for 1-2 hours to facilitate partitioning between the two phases.

-

-

Phase Separation:

-

Allow the vial to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to accelerate and improve the separation.

-

-

Quantification and Calculation:

-

Carefully withdraw an aliquot from the n-octanol layer and another from the aqueous layer.

-

Determine the concentration of the compound in each aliquot using a validated HPLC-UV or LC-MS/MS method.

-

Calculate the distribution coefficient (D) as the ratio of the concentration in n-octanol to the concentration in the aqueous buffer.

-

The final value is expressed as its base-10 logarithm: LogD = log10 ( [Concentration]octanol / [Concentration]aqueous ) .

-

Section 4: Experimental Determination of Acid Dissociation Constants (pKa)

Causality & Significance: The pKa value defines the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. For a basic compound like 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine, which has multiple nitrogen atoms, knowing the pKa values is essential to predict its charge state in different parts of the body. [6]The charge state profoundly affects solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate and reliable method for determining pKa values. [7][8]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Experimental Protocol: Potentiometric Titration

-

System Setup and Calibration:

-

Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0). [7] * Prepare a standardized titrant solution (e.g., 0.1 M HCl for a basic compound).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in high-purity water. If solubility is an issue, a co-solvent system (e.g., methanol/water) may be required, and corrections must be applied to the final pKa value.

-

Maintain a constant ionic strength during the titration by adding a background electrolyte like KCl. [7]

-

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Begin adding the acidic titrant in small, precise increments using an automated burette.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. These points are most accurately determined by calculating the first and second derivatives of the titration curve. [9]The peaks in the first derivative plot indicate the equivalence points, and the pKa is the pH at the halfway mark to each peak.

-

Given the two basic centers (piperidine and piperazine), at least two pKa values are expected to be determined.

-

Section 5: Chemical Stability Assessment via Forced Degradation

Causality & Significance: A drug substance must be stable throughout its shelf life to ensure safety and efficacy. Forced degradation, or stress testing, is a regulatory requirement (ICH Q1A) that deliberately exposes the drug to harsh conditions to identify potential degradation pathways and products. [10][11][12]This process is fundamental for developing a stability-indicating analytical method—a method that can accurately separate the intact drug from its degradation products. [13][14]The goal is not to destroy the molecule completely, but to achieve a target degradation of 5-20%. [10]

| Stress Condition | Typical Protocol | Rationale |

|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Simulates acidic environments (e.g., stomach) and tests susceptibility of functional groups like amides or ethers to acid-catalyzed breakdown. [15] |

| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Tests for lability in alkaline conditions, relevant for groups like esters and amides. [15] |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Identifies susceptibility to oxidative degradation, which can occur in the presence of air or trace metal impurities. The tertiary amines in the structure are potential sites of oxidation. [10] |

| Photostability | Exposure to UV/Vis light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²) | Determines if the compound is light-sensitive, which dictates requirements for packaging (e.g., amber vials). Aromatic systems can be susceptible to photodegradation. [10][15] |

| Thermal Stress | Solid drug substance at 80°C for 48 hours | Assesses the intrinsic thermal stability of the molecule in the solid state. |

Step-by-Step Experimental Protocol: Forced Degradation

-

Sample Preparation:

-

Prepare solutions of the compound (e.g., at 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For photostability and thermal studies, the solid compound is used. A control sample (dissolved in the analytical mobile phase) is stored under normal conditions.

-

-

Stress Application:

-

Expose the samples to the conditions outlined in the table above for a defined period. The duration and temperature may need to be optimized to achieve the target 5-20% degradation. [10] * At designated time points, withdraw aliquots. For the acid and base hydrolysis samples, neutralize them immediately to halt the degradation reaction.

-

-

Analysis:

-

Analyze all stressed samples, along with the control, using a high-resolution chromatographic method, typically HPLC with a photodiode array (PDA) and a mass spectrometry (MS) detector.

-

The primary goal is to demonstrate peak purity and mass balance. The stability-indicating method should show a decrease in the area of the main drug peak and the appearance of new peaks corresponding to degradation products. The total peak area (parent drug + degradants) should remain relatively constant, demonstrating mass balance.

-

Conclusion

The physicochemical characterization of a novel entity like 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a systematic, multi-faceted process that forms the bedrock of its preclinical and clinical development. While computational predictions offer valuable initial guidance, they must be rigorously confirmed through empirical testing. The protocols detailed in this guide—from the gold-standard shake-flask methods for solubility and lipophilicity to potentiometric titration for pKa and ICH-guided forced degradation for stability—represent a comprehensive and self-validating framework. By executing these studies with scientific diligence, researchers can build a robust data package that enables rational formulation design, predicts in vivo behavior, and ensures the development of a safe, stable, and effective therapeutic agent.

References

- Chemicalize. Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWO5OAxXUHQq4L2I9KmKAWtMT78WHqUUW9xGlnemZm0Z2qdAJaHscasHfWhCYMObRxprhJ4unpjwhsdBwBRY9Aeb0BkWR79ip8XAJDVnwHipPtqss3l_MKnKBz97ky-vZpcg==]

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2018-0511-0004]

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [URL: https://www.pharmaguideline.

- Calculations - Instant Cheminformatics Solutions. Chemicalize. [URL: https://chemicalize.

- LogP / LogD shake-flask method. Protocols.io. [URL: https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw9k4zgk5/v1]

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [URL: https://dergipark.org.tr/en/pub/jptd/issue/85688/1429986]

- Q1A(R2) Guideline. ICH. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]

- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658051/]

- LogD/LogP Background. Enamine. [URL: https://enamine.net/admet/in-vitro-adme-assays/phys-chem-properties/logd-logp]

- Solubility Testing – Shake Flask Method. BioAssay Systems. [URL: https://www.bioassaysys.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-drug-products-scientific-guideline]

- 1-(1-methyl-piperidin-4-yl)piperazine Drug Information. PharmaCompass.com. [URL: https://www.pharmacompass.com/pharma-intermediates/1-1-methyl-piperidin-4-yl-piperazine-23995-88-2]

- Chemicalize - Instant Cheminformatics Solutions. Chemicalize. [URL: https://chemicalize.com/]

- Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [URL: https://www.creative-bioarray.

- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q1-guideline-stability-testing-drug-substances-and-drug-products-step-2b_en.pdf]

- Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. [URL: https://typeset.

- Methods for Determination of Lipophilicity. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/31206]

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-e6nvw9k5zgk5/v1]

- Benzyl 4-[(piperidin-4-yl)methyl]piperazine-1-carboxylate 95%. AChemBlock. [URL: https://www.achemblock.com/product/AD271534.html]

- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7465373/]

- benzyl 4-[(piperidin-4-yl)methyl]piperazine-1-carboxylate. Pharmalego. [URL: https://www.pharmalego.com/product/00746.html]

- Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q1-stability-testing-drug-substances-and-drug-products]

- (PDF) LogP / LogD shake-flask method v1. ResearchGate. [URL: https://www.researchgate.net/publication/383120619_LogP_LogD_shake-flask_method_v1]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/201011/DT201011_A02.pdf]

- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [URL: https://bioprocessintl.

- Chemical Database Service webinar. YouTube. [URL: https://www.youtube.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://enamine.net/admet/in-vitro-adme-assays/phys-chem-properties/solubility-assay]

- 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8272999.htm]

- A practical guide to forced degradation and stability studies for drug substances. LGC. [URL: https://www.lgcstandards.com/US/en/A-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/w/1169]

- Assay by Potentiometric Titration in Pharmaceutical Production. Metrohm USA Blog. [URL: https://blog.metrohmusa.

- Quality Guidelines. ICH. [URL: https://www.ich.org/page/quality-guidelines]

- Calculators & Predictors. Chemaxon. [URL: https://chemaxon.

- Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Atticus Pharma. [URL: https://atticuspharma.

- 1-(1-Methyl-4-piperidinyl)piperazine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/23995882]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 3. enamine.net [enamine.net]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. blog.metrohmusa.com [blog.metrohmusa.com]

- 9. scispace.com [scispace.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biopharminternational.com [biopharminternational.com]

- 15. onyxipca.com [onyxipca.com]

A Technical Guide to the Comprehensive Solubility Assessment of Novel Piperazine Derivatives: A Case Study of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine

Abstract

Aqueous solubility is a cornerstone physicochemical property that dictates the developability of a novel chemical entity. Insufficient solubility is a primary contributor to poor oral bioavailability, leading to unpredictable clinical outcomes and late-stage attrition in drug development pipelines. This guide provides a comprehensive framework for the systematic evaluation of the solubility of novel piperazine derivatives, a chemical class prevalent in modern drug discovery. Using the exemplar molecule, 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine, we delineate a logical, multi-tiered approach from in-silico prediction to definitive thermodynamic analysis. This document details the causality behind experimental choices, provides validated, step-by-step protocols for key assays, and discusses critical influencing factors such as pH, solid-state form, and salt selection. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to conduct a thorough and self-validating solubility assessment.

Introduction: The Central Role of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a critical determinant of success. For orally administered drugs, dissolution in the gastrointestinal (GI) fluid is the prerequisite for absorption into the systemic circulation. Drugs with low water solubility often exhibit poor and variable oral bioavailability, which can compromise therapeutic efficacy and safety.[1][2]

Piperazine derivatives are a vital scaffold in medicinal chemistry, but their often basic and lipophilic nature can present significant solubility challenges. This guide uses 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine as a representative case study to illustrate a robust workflow for solubility characterization. While specific experimental data for this exact molecule is not publicly available, the principles and protocols outlined herein provide a universal blueprint for any new chemical entity within this class.

Foundational Physicochemical Profiling: Predicting Behavior

Before any wet-lab experimentation, a foundational understanding of the molecule's intrinsic properties must be established. In-silico tools provide rapid, cost-effective predictions that are instrumental in designing intelligent and efficient experimental protocols.

For our case-study molecule, 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine, the key parameters to assess are its pKa (acid dissociation constant) and LogP (octanol-water partition coefficient).

-

pKa (Acid Dissociation Constant): This value indicates the pH at which 50% of the drug is in its ionized form.[3] As a piperazine derivative, our molecule contains basic nitrogen atoms that will be protonated at low pH. Knowing the pKa is crucial for predicting how its solubility will change throughout the pH range of the GI tract (pH 1.2 to 6.8). The piperazine moiety typically has two pKa values.[4]

-

LogP (Lipophilicity): This parameter measures the lipophilicity of the neutral form of the drug. A high LogP often correlates with low aqueous solubility.

A schematic of this initial assessment workflow is presented below.

Caption: Initial workflow from molecular structure to experimental design.

Experimental Solubility Determination: Protocols and Rationale

Solubility can be classified into two main types: kinetic and thermodynamic. Each provides different, yet complementary, insights crucial at various stages of drug development.

Kinetic Solubility: High-Throughput Screening for Early Discovery

Kinetic solubility is a measure of how quickly a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO). It is not a true equilibrium value but is invaluable for early-stage discovery to quickly rank compounds and flag potential issues.[5] The method is rapid and amenable to high-throughput automation.[6]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

The underlying principle of this assay is that precipitated particles will scatter a light beam. The amount of scattered light is proportional to the amount of insoluble material.[7]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine in 100% DMSO.

-

Serial Dilution: In a 96-well or 384-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This rapid solvent shift induces precipitation for poorly soluble compounds.[6][8]

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) with gentle shaking.[5]

-

Measurement: Read the plate using a laser nephelometer, which measures the forward scattered light.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured nephelometry signal is not significantly different from the background (buffer with DMSO only). Results are often binned into categories (e.g., High: >100 µM, Medium: 10-100 µM, Low: <10 µM).[7]

Causality: The choice of a nephelometric readout is based on its speed and direct measurement of precipitation. This method is preferred in early discovery over more complex techniques like HPLC because the goal is rapid flagging of problematic compounds, not precise quantification.

Thermodynamic Solubility: The Gold Standard for Development

Thermodynamic (or equilibrium) solubility is the true saturation concentration of a compound in a solvent at equilibrium. This is the most accurate and relevant measure for lead optimization and formulation development.[5] The "shake-flask" method is the universally recognized gold-standard protocol.[9][10]

Experimental Protocol: Shake-Flask Method (ICH M9 Guideline)

This protocol is designed to ensure that a true equilibrium between the solid drug and the solution is achieved.

-

Material Preparation: Add an excess amount of solid 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine to a series of glass vials. The excess solid is critical to ensure saturation is reached.[10]

-

Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., purified water, pH 1.2 buffer, pH 6.8 buffer) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a prolonged period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.[5][9] The pH of the suspension should be verified at the beginning and end of the experiment.[10][11]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations must be used for accurate quantification.

-

Solid-State Analysis (Self-Validation): Recover the remaining solid material from the vial and analyze it using X-Ray Powder Diffraction (XRPD).[12][13] This crucial step validates the experiment by confirming if the solid form of the drug changed (e.g., converted to a different polymorph or a hydrate) during the experiment.[9]

Caption: Workflow for the gold-standard shake-flask solubility assay.

pH-Solubility Profiling: Simulating the GI Tract

For ionizable compounds like our basic piperazine derivative, solubility is highly dependent on pH. A pH-solubility profile is essential to predict how the drug will behave as it transits through the varying pH environments of the stomach (pH ~1.2-3) and intestine (pH ~5.5-7.5).

This is determined by performing the shake-flask experiment across a range of buffered solutions. The resulting data can be understood using the Henderson-Hasselbalch equation .[3][14][15] For a weak base, as the pH of the solution drops below its pKa, the molecule becomes increasingly protonated (ionized). This charged form is more polar and thus more soluble in water. The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble ionized form.

The expected pH-solubility profile for a basic drug like 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine will show low intrinsic solubility at high pH (where it is neutral) and exponentially increasing solubility as the pH decreases.[16]

Data Presentation

All quantitative solubility data should be summarized in a clear, tabular format.

| Medium | pH | Temperature (°C) | Method | Solubility (µg/mL) | Solid Form Post-Assay (XRPD) |

| Purified Water | ~7.0 | 25 | Shake-Flask | [Experimental Value] | [e.g., Form I] |

| 0.1 N HCl (SGF) | 1.2 | 37 | Shake-Flask | [Experimental Value] | [e.g., Form I or HCl Salt] |

| Phosphate Buffer | 4.5 | 37 | Shake-Flask | [Experimental Value] | [e.g., Form I] |

| Phosphate Buffer (FaSSIF) | 6.8 | 37 | Shake-Flask | [Experimental Value] | [e.g., Form I] |

| PBS | 7.4 | 25 | Kinetic | [Experimental Value] | N/A |

Critical Influencing Factors and Mitigation Strategies

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[17] Different polymorphs of the same compound can have different crystal lattice energies, leading to variations in physical properties, including solubility and dissolution rate.[17][18][19][20] A metastable polymorph is generally more soluble than the most stable form.[18] It is imperative to know which polymorph is being tested, as an undisclosed form conversion during development can lead to catastrophic changes in bioavailability. This is why post-assay XRPD analysis is a non-negotiable, self-validating step in any thermodynamic solubility protocol.[13][21]

Salt Formation

For poorly soluble basic or acidic compounds, salt formation is the most common and effective strategy to enhance solubility and dissolution rate.[22][23] Converting a basic drug like 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine into a salt (e.g., hydrochloride, mesylate, tartrate) introduces ionic character, which dramatically improves aqueous solubility.[24][25]

The selection of a suitable salt form is a critical step in pre-formulation and involves screening various counter-ions to find a salt with optimal properties, considering not just solubility but also stability, hygroscopicity, and manufacturability.

Conclusion

The comprehensive solubility assessment of a novel drug candidate like 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a logical and systematic process. It begins with in-silico predictions to guide experimental design, proceeds through high-throughput kinetic screening for early-stage ranking, and culminates in the definitive determination of thermodynamic solubility using the gold-standard shake-flask method. A thorough pH-solubility profile is essential for ionizable molecules, and the solid-state form must be rigorously controlled and monitored throughout. By understanding the causality behind each experimental choice and adhering to self-validating protocols, researchers can generate a robust and reliable data package that is crucial for making informed decisions and ensuring the successful progression of new drug candidates.

References

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Retrieved from [Link]

-

BioTek Instruments. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

-

World Health Organization (WHO). (2019). Annex 4: Biopharmaceutics Classification System-based biowaivers. WHO Technical Report Series, No. 1019. Retrieved from [Link]

-

Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

-

Choi, J. N., et al. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 56(4), 1395-1400. Retrieved from [Link]

-

National Institutes of Health (NIH). (2017). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceuticals, 10(1), 25. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the pH-solubility profile of a basic drug. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 1-Benzyl-4-methylpiperidine. PubChem. Retrieved from [Link]

-

ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

-

CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Retrieved from [Link]

-

American Pharmaceutical Review. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. Retrieved from [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

-

Pharmaceutical Technology. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Retrieved from [Link]

-

Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 50(17), 4085-4093. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine. Retrieved from [Link]

-

British Journal of Clinical Pharmacology. (2008). Pharmaceutical salts: a formulation trick or a clinical conundrum? Retrieved from [Link]

-

Slideshare. (n.d.). Phase solubility analysis and pH solubility profile. Retrieved from [Link]

-

ResearchGate. (2025). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. Retrieved from [Link]

-

UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). Retrieved from [Link]

-

ResearchGate. (2025). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]

-

Veeprho. (2025). Effect of Polymorphism Formulations. Retrieved from [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (2010). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

-

Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). Retrieved from [Link]

-

Spectroscopy Online. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Retrieved from [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2019). M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

-

Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

YouTube. (2024). The Henderson-Hasselbalch Equation and pKa. Retrieved from [Link]

-

CHEManager International. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]

- 3. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 4. uregina.ca [uregina.ca]

- 5. enamine.net [enamine.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. who.int [who.int]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. database.ich.org [database.ich.org]